molecular formula C29H34N2O3S B2402282 N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 690245-11-5

N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No. B2402282
CAS RN: 690245-11-5
M. Wt: 490.66
InChI Key: QRWLKJQXOFUYCL-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More specific structural information about “N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide” was not found in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide” were not found, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .

Scientific Research Applications

Synthesis and Catalytic Applications

  • Oxidation Catalysts : Sulfonamide derivatives, like 4-tert-Butylbenzenesulfonamide, have been explored for their role in catalyzing oxidation reactions. A study highlighted the stability and effectiveness of these compounds in oxidizing cyclohexene and styrene, producing significant products like allylic ketones and benzaldehyde (Işci et al., 2014).

Synthesis of Pharmaceutical Intermediates

  • Electrophilic Cyanation : N-Cyano-N-phenyl-p-methylbenzenesulfonamide was used in a novel synthesis method for benzonitriles, demonstrating its utility in creating pharmaceutical intermediates. This method showed high efficiency, even with electronically varied and sterically demanding substrates (Anbarasan et al., 2011).

Antimicrobial Applications

  • Antimicrobial Activity : New sulfonamide derivatives have been investigated for their antimicrobial properties. Compounds like N-(2-aminophenyl)benzenesulfonamide and its derivatives were characterized and showed promising antimicrobial activity (Demircioğlu et al., 2018).
  • Bacterial Biofilm Inhibition : Certain sulfonamide compounds have shown potential in inhibiting bacterial biofilms, a critical aspect in combating bacterial infections resistant to traditional treatments. A study highlighted compounds with significant inhibitory action against biofilms of Escherichia coli and Bacillus subtilis (Abbasi et al., 2020).

Enzyme Inhibition for Therapeutic Applications

  • Carbonic Anhydrase Inhibition : Several studies have focused on the inhibition of carbonic anhydrases by sulfonamide derivatives for potential therapeutic applications. These inhibitors have shown promise in targeting specific isozymes associated with various diseases, including cancer (Pala et al., 2014), (Dudutienė et al., 2013).

Applications in Organic Synthesis

  • Synthesis of Functional Polymers : The synthesis of various alkoxyamines and their application in creating well-defined star polymers showcases the versatility of these compounds in organic synthesis and polymer science (Miura & Yoshida, 2002).

Photodynamic Therapy and OLEDs

  • Photodynamic Therapy : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been developed for photodynamic therapy, highlighting their potential in cancer treatment (Pişkin et al., 2020).
  • Blue OLEDs : N-(4-(4-benzylpiperidine)-1H-diphenylimidazol-2-yl)-styryl-1)phenyl)-N-phenylbenzenamine derivatives have been synthesized for use in blue organic light-emitting diodes (OLEDs), demonstrating the potential of such compounds in advanced electronic applications (Thanikachalam et al., 2017).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods and exploring the potential pharmaceutical applications of piperidine derivatives.

properties

IUPAC Name

N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O3S/c1-20-18-21(2)23(4)28(22(20)3)35(33,34)30-27-12-10-26(11-13-27)29(32)31-16-14-25(15-17-31)19-24-8-6-5-7-9-24/h5-13,18,25,30H,14-17,19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWLKJQXOFUYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide

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